D-Apiitol
Overview
Description
D-Apiitol, also known as 3-O-methyl-D-chiro-inositol, is a naturally occurring cyclitol. It is found in various plants, particularly in the Leguminosae and Pinaceae families. This compound plays a significant role in plants as a physiological cellular modulator and a chemical defense mechanism against unfavorable environmental conditions such as water deficit and high salinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Apiitol can be synthesized through several chemical and biochemical transformations. One common method involves the methylation of D-chiro-inositol. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources. For instance, Ceratonia siliqua L. (Carob) is a Mediterranean tree known for its high this compound content. The extraction process includes the use of solvents like methanol or ethanol to isolate the compound from the plant material .
Chemical Reactions Analysis
Types of Reactions
D-Apiitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding inositol derivatives.
Reduction: It can be reduced to produce different cyclitol derivatives.
Substitution: This compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like acyl chlorides or alkyl halides.
Major Products Formed
The major products formed from these reactions include various inositol derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
D-Apiitol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various inositol derivatives.
Biology: this compound is studied for its role in cellular signaling and modulation.
Medicine: It has potential therapeutic applications in the treatment of diabetes, inflammation, and cancer.
Industry: This compound is used in the production of pharmaceuticals and nutraceuticals
Mechanism of Action
D-Apiitol exerts its effects through several molecular targets and pathways. It interacts with the post-receptor signaling pathway of insulin, which involves phosphatidylinositol 3-kinase and protein kinase B. This interaction leads to increased glucose uptake in muscle cells, making it a potential anti-diabetic agent .
Comparison with Similar Compounds
Similar Compounds
D-Pinitol: Another cyclitol with similar biological activities.
Myo-Inositol: A widely studied inositol isomer with significant roles in cellular processes.
L-Quebrachitol: A methylated inositol derivative with antioxidant properties
Uniqueness
D-Apiitol is unique due to its specific methylation pattern, which imparts distinct biological activities. Its ability to modulate insulin signaling pathways makes it particularly valuable in diabetes research .
Properties
IUPAC Name |
(3S)-2-(hydroxymethyl)butane-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXWEZQDLHNYFR-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(CO)(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147421 | |
Record name | 3-(Hydroxymethyl)erythritol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10592-17-3 | |
Record name | (3S)-2-(Hydroxymethyl)-1,2,3,4-butanetetrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10592-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hydroxymethyl)erythritol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Hydroxymethyl)erythritol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APIITOL, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHF6HM7MWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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